molecular formula C11H11NO4 B1422524 (E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate CAS No. 1261399-00-1

(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate

Cat. No. B1422524
CAS RN: 1261399-00-1
M. Wt: 221.21 g/mol
InChI Key: KTCAKRYTQIXGKW-NSCUHMNNSA-N
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Description

“(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” is a chemical compound with the molecular formula C11H11NO4 . It is a solid substance . The compound is a derivative of 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine .


Molecular Structure Analysis

The molecular structure of “(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” can be represented by the SMILES string COC(=O)\\C=C\\c1cnc2OCCOc2c1 . This representation provides a way to visualize the compound’s structure using cheminformatics software.

Scientific Research Applications

Calcium Channel Antagonism

This compound has been synthesized and tested for its anticalcium activity . It exhibits moderate activity as a calcium antagonist, which could be beneficial in the development of treatments for conditions associated with abnormal calcium levels .

Synthesis of 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine Derivatives

A versatile approach for the synthesis of 2-substituted derivatives of this compound has been described. These derivatives have potential applications in medicinal chemistry due to their structural similarity to compounds with known biological activities .

Spiroannulation via Rh(III)-Catalyzed C–H Activation

The compound can undergo a Rh(III)-catalyzed [3 + 2] spiroannulation , which involves a cascade of C–H activation followed by C–H annulation and lactonization. This process is significant for creating complex molecular architectures found in many bioactive molecules .

Development of 5-HT1A Ligands

The structural framework of this compound is of interest in the study of 5-HT1A ligands, which are relevant in the treatment of neurological disorders such as depression and anxiety .

Inhibitors of 5-Lipoxygenase

Derivatives of this compound have been developed as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This application is crucial for the treatment of diseases like asthma and arthritis .

Treatment and Prevention of Atherosclerosis

Compounds containing the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine system have shown properties useful for the treatment and prevention of atherosclerosis and oxidative injuries .

Antihypertensive Agents

Some derivatives are known to act as antagonists of alpha-adrenergic receptors, which gives them antihypertensive properties. This suggests that the compound could be modified to enhance its application in managing high blood pressure .

Solubility in Organic Solvents

The compound has good solubility in organic solvents, which is advantageous for processes that require an appropriate coating, such as the creation of thin films for electronic devices .

Safety and Hazards

“(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” is classified as an irritant . It should be handled with appropriate safety precautions to prevent exposure. More detailed safety and hazard information would typically be available in a Material Safety Data Sheet (MSDS) for the compound.

Future Directions

The future directions for research on “(E)-Methyl 3-(2,3-dihydro-[1,4]dioxino-[2,3-b]pyridin-7-yl)acrylate” could include further exploration of its synthesis, reactivity, and potential biological activity. Given the interest in related compounds as Hsp90 inhibitors , this compound could also be investigated for potential therapeutic applications.

properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-14-10(13)3-2-8-6-9-11(12-7-8)16-5-4-15-9/h2-3,6-7H,4-5H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCAKRYTQIXGKW-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(N=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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